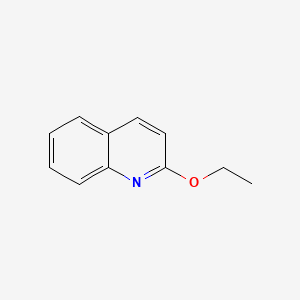

2-Ethoxyquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-13-11-8-7-9-5-3-4-6-10(9)12-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJQQNWSSLCLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963519 | |

| Record name | 2-Ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46185-83-5 | |

| Record name | 2-Ethoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046185835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxyquinoline and Its Analogues

Classical Synthetic Routes to Ethoxyquinolines

Traditional methods for synthesizing ethoxyquinolines often rely on well-established reactions that either build the quinoline (B57606) ring system from acyclic precursors or modify a pre-existing quinoline core.

Ethoxylation reactions are a direct method for introducing the desired ethoxy group onto a quinoline ring. This is typically achieved by reacting a halo-substituted quinoline with an ethoxide source. For instance, the synthesis of 2-alkoxyquinolines can be accomplished through the reaction of 2-chloroquinolines with sodium alkoxides in an alcohol solvent, which proceeds via a nucleophilic aromatic substitution mechanism. mdpi.com This method generally requires heating under reflux for several hours to achieve the desired transformation. mdpi.com

The Vilsmeier-Haack reaction is a versatile tool in organic synthesis, primarily used for formylation of activated aromatic and heteroaromatic compounds. niscpr.res.inchemijournal.com In the context of quinoline synthesis, it serves as a key step in building complex quinoline precursors. niscpr.res.in The reaction typically employs a Vilsmeier reagent, prepared from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). niscpr.res.inchemijournal.comchemijournal.com

This reagent can react with activated methyl or methylene (B1212753) groups and other nucleophiles to yield iminium salts, which are valuable intermediates. niscpr.res.in For example, the reaction can be used to convert 4-hydroxyquinaldines into 4-chloro-3-formyl-2-(vinyl-1-ol)-quinolines. niscpr.res.in Similarly, substituted acetanilides can undergo Vilsmeier cyclization to produce 2-chloro-3-formyl quinolines in high yields under mild conditions. chemijournal.comchemijournal.com These formylated quinolines are then versatile starting materials for further derivatization. chemijournal.comchemijournal.com

Table 1: Examples of Vilsmeier-Haack Reaction in Quinoline Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxyquinaldines | POCl₃, DMF | 4-Chloro-3-formyl-2-(vinyl-1-ol)quinolines | Good | niscpr.res.in |

This table is interactive. You can sort and filter the data.

Aromatic nucleophilic substitution (SNAr) is a fundamental strategy for functionalizing aromatic rings, including quinolines. The synthesis of 2-alkoxyquinolines is a classic example of this pathway. mdpi.com The reaction involves the displacement of a leaving group, typically a halide like chloride, from the 2-position of the quinoline ring by a nucleophile, such as a sodium alkoxide. mdpi.com

For the SNAr mechanism to proceed, the aromatic ring is usually activated by electron-withdrawing groups. chemistrysteps.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism without a stable intermediate, particularly with less-stabilized anions or good leaving groups. nih.govnih.gov

Several named reactions form the bedrock of quinoline synthesis, involving the cyclization of aniline (B41778) derivatives with various carbonyl compounds. These methods construct the core bicyclic quinoline structure, which can be subsequently modified.

Skraup Synthesis : This method produces quinoline from aniline, sulfuric acid, glycerol, and a mild oxidizing agent. pharmaguideline.com The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com

Combes Synthesis : This reaction involves the condensation of an aniline with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization of the resulting β-amino enone intermediate to yield a substituted quinoline. pharmaguideline.comiipseries.orgfly-chem.com

Friedländer Synthesis : This is a condensation reaction between an o-aminobenzaldehyde or o-aminoacetophenone and a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com It is a widely used method for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Conrad–Limpach–Knorr Synthesis : This reaction between anilines and β-ketoesters can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures through the cyclization of different intermediates. pharmaguideline.comfly-chem.com

Modern and Catalytic Approaches to 2-Ethoxyquinoline Synthesis

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing 2-alkoxyquinolines, often utilizing transition metal catalysis to enable novel reaction pathways.

A novel and efficient strategy for the synthesis of 2-alkoxyquinoline derivatives involves a palladium-catalyzed cascade reaction. mdpi.comnih.gov This modern approach circumvents the classical methods of alkylating 2-quinolones or nucleophilic substitution on 2-chloroquinolines by assembling the quinoline core de novo from acyclic precursors. mdpi.comnih.gov

The reaction utilizes N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols as external nucleophiles. nih.gov Under mild conditions, this palladium-catalyzed cascade delivers a variety of functionalized 4-alkenyl 2-alkoxyquinolines in a single transformation. mdpi.comnih.gov This method represents a significant advancement, offering a direct route to complex 2-alkoxyquinolines from readily available starting materials. mdpi.com The development of such cascade reactions, where multiple bonds are formed in a single operation, is a key area of modern synthetic chemistry, enabling the rapid construction of molecular complexity. grafiati.comnih.gov

Table 2: Palladium-Catalyzed Synthesis of 4-Alkenyl 2-Alkoxyquinolines

| Starting Material | Nucleophile (Alcohol) | Catalyst System | Product Type | Reference |

|---|

This table is interactive. You can sort and filter the data.

Transition Metal-Catalyzed Reactions for Quinoline Derivatives

Transition metal catalysis offers powerful and efficient pathways for the synthesis of quinoline derivatives, including those with alkoxy substituents like this compound. These methods often provide advantages in terms of yield, selectivity, and functional group tolerance compared to traditional approaches.

Palladium-Catalyzed Synthesis: A novel strategy for accessing 2-alkoxyquinoline derivatives involves a palladium-driven cascade reaction. nih.govmdpi.com This method utilizes N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols as starting materials. mdpi.com The reaction proceeds under mild conditions, catalyzed by Pd(PPh₃)₄ in the presence of potassium hydroxide (B78521) (KOH) and tetrabutylammonium fluoride (TBAF), to deliver 4-alkenyl 2-alkoxyquinolines. mdpi.com This de novo assembly of the quinoline core avoids the pre-functionalization often required in other methods. nih.govmdpi.com

| Catalyst | Base/Additive | Alcohol | Temperature (°C) | Time (h) | Product | Yield (%) |

| Pd(PPh₃)₄ | KOH, TBAF | Ethanol | 70 | 0.5 - 1 | 4-Alkenyl-2-ethoxyquinoline | Varies |

| Pd(PPh₃)₄ | KOH, TBAF | Methanol | 70 | 0.5 - 1 | 4-Alkenyl-2-methoxyquinoline | Varies |

| Pd(PPh₃)₄ | KOH, TBAF | Propanol | 70 | 0.5 - 1 | 4-Alkenyl-2-propoxyquinoline | Varies |

Copper-Catalyzed Synthesis: Copper catalysts are also effective in the synthesis of functionalized quinolines. An efficient one-step synthesis of 2-acylquinolines has been developed using a copper(I)-catalyzed tandem reaction of 2-ethynylanilines with glyoxals in the presence of piperidine. rsc.org This method provides perfect regioselectivity and moderate to good yields. rsc.org While this does not directly yield this compound, the resulting 2-acylquinoline can be a precursor for further derivatization. Another copper-catalyzed method involves the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines under redox-neutral conditions. mdpi.com

Regioselectivity and Stereoselectivity in Ethoxyquinoline Synthesis

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of substituents is crucial in the synthesis of specific ethoxyquinoline isomers.

Regioselectivity: The synthesis of 2-chloro-4-ethoxy-quinoline from 2,4-dichloroquinoline is a prime example of a regioselective reaction. nih.gov The C4 position is more susceptible to nucleophilic attack by sodium ethoxide than the C2 position. By carefully selecting the reaction conditions, the C4-ethoxylated product can be obtained with high selectivity and yield. nih.gov A study found that using dimethylformamide (DMF) as the solvent and adding 18-crown-6 ether as a phase-transfer catalyst significantly improves the yield and selectivity for the desired 2-chloro-4-ethoxy-quinoline. nih.gov

| Solvent | Additive | Temperature | Yield of 2-chloro-4-ethoxy-quinoline (%) |

| Ethanol | None | Reflux | Moderate |

| DMF | None | 100°C | Good |

| DMF | 18-crown-6 | 100°C | Very Good |

Stereoselectivity: While the synthesis of this compound itself does not typically involve stereocenters, the synthesis of its hydrogenated derivatives or more complex analogues can require stereocontrol. For instance, the photocyclisation of substituted 2-benzylidenecyclopentanone O-alkyloximes can lead to the formation of annulated quinolines, where the stereochemistry of the starting material can influence the outcome. researchgate.net The reaction proceeds through a six-pi-electron cyclization, forming a dihydroquinoline intermediate that aromatizes. researchgate.net

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is essential for modulating its chemical and biological properties. Various synthetic methods allow for the introduction of a wide array of functional groups.

Carbaldehyde Derivatives: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. researchgate.netnrochemistry.comjk-sci.comwikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). nrochemistry.comjk-sci.comwikipedia.orgorganic-chemistry.org The electron-donating nature of the ethoxy group at the C2 position of the quinoline ring activates it towards electrophilic substitution, making the Vilsmeier-Haack reaction a suitable method for producing This compound-3-carbaldehyde (B2554510). The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich quinoline ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. wikipedia.org

Carboxylic Acid Derivatives: 2-Hydroxyquinoline-4-carboxylic acids can be synthesized by oxidizing 2-hydroxy-4-halogenomethyl-quinolines with an alkaline solution of hydrogen peroxide. google.com This methodology could potentially be adapted for the synthesis of this compound carboxylic acid derivatives by starting with the appropriate 2-ethoxy substituted precursor. Another approach involves the hydrothermal synthesis of 2,3-diarylquinoxaline carboxylic acids from 1,2-diarylketones and 3,4-diaminobenzoic acid, which showcases a method for constructing heterocyclic carboxylic acids under specific conditions. researchgate.net

Nitro Derivatives: The introduction of a nitro group (-NO₂) onto a quinoline ring is typically achieved through electrophilic nitration. The regioselectivity of this reaction is highly dependent on the reaction conditions and the presence of other substituents on the ring. A thorough study on the nitration of 1,2,3,4-tetrahydroquinoline (THQ) and its N-protected derivatives revealed that the position of nitration can be controlled. semanticscholar.orgresearchgate.net For instance, nitration of N-protected THQ can lead to the formation of 6-nitro-1,2,3,4-tetrahydroquinoline with total regioselectivity under specific conditions. semanticscholar.orgresearchgate.net This control is attributed to the electronic and steric effects of the protecting group. semanticscholar.orgresearchgate.net Similar principles can be applied to the nitration of this compound, where the electron-donating ethoxy group will influence the position of the incoming nitro group. A metal-free regioselective C-3 nitration of quinoline N-oxides using tert-butyl nitrite (B80452) has also been reported. researchgate.net

Amino Derivatives: Aminoquinolines are important synthetic intermediates. One common route to 2-aminoquinolines involves the reaction of 2-amino arylcarbaldehydes with compounds containing an active methylene group, such as benzyl or heteroaromatic cyanides, mediated by a base like potassium tert-butoxide (KOtBu). researchgate.net Another approach is the domino nitro reduction-Friedländer heterocyclization, where an in-situ reduction of a 2-nitrobenzaldehyde is followed by condensation with an active methylene compound to form the quinoline ring. nih.gov This method circumvents the often-limited availability of 2-aminobenzaldehydes. nih.gov

Quinoline-chalcone conjugates are hybrid molecules that often exhibit interesting biological activities. The synthesis of these conjugates typically involves the Claisen-Schmidt condensation reaction. researchpublish.comresearchgate.netscispace.comacs.orgnih.gov This reaction is a base-catalyzed condensation between an aromatic aldehyde and a ketone. researchgate.netscispace.comacs.orgnih.gov To synthesize a quinoline-chalcone conjugate derived from this compound, one could react a this compound carbaldehyde with an appropriate acetophenone derivative, or conversely, react an acetyl-substituted this compound with a suitable aromatic aldehyde. researchpublish.com The reaction is commonly carried out in an alcoholic solvent with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). researchpublish.com

| Aldehyde | Ketone | Base/Solvent | Product |

| This compound-3-carbaldehyde | Acetophenone | KOH/Ethanol | 1-(2-Ethoxynaphthalen-3-yl)-3-phenylprop-2-en-1-one |

| Benzaldehyde | Acetyl-2-ethoxyquinoline | NaOH/Ethanol | 1-(Substituted phenyl)-3-(2-ethoxyquinolin-yl)prop-2-en-1-one |

Quinoline-benzimidazole hybrids are another class of molecules with significant interest in medicinal chemistry. The synthesis of these hybrids can be achieved through various strategies that link the two heterocyclic systems. One efficient method involves a multi-step sequence that includes N-acylation, N-alkylation, quaternization, and a final Huisgen 3+2 cycloaddition (a "click" reaction). nih.gov Another approach describes the synthesis of novel 1,2,3-triazole-containing quinoline-benzimidazole hybrids through a copper-catalyzed cycloaddition of azides and terminal alkynes. nih.govmdpi.com These methods allow for the covalent linking of the quinoline and benzimidazole (B57391) moieties, often via a flexible linker, to create diverse molecular architectures. nih.govnih.govmdpi.comresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of this compound synthesis is highly dependent on the careful control of several key reaction parameters. Researchers have systematically investigated these factors to maximize product yield and minimize the formation of impurities.

Influence of Catalysts:

The choice of catalyst is paramount in quinoline synthesis. Acid catalysts are commonly employed to facilitate the cyclization and dehydration steps. Studies have explored a range of catalysts from traditional mineral acids to solid acid catalysts. For instance, in reactions analogous to the Doebner-von Miller synthesis, which is a common method for preparing quinolines, the concentration and type of acid can significantly impact the reaction rate and the prevalence of side reactions. While strong acids like sulfuric acid are effective, they can also lead to charring and the formation of polymeric byproducts if not used judiciously.

The following table illustrates the effect of different acid catalysts on the synthesis of a quinoline derivative under otherwise similar conditions.

| Catalyst | Concentration (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |

| Sulfuric Acid | 10 | 6 | 75 | 92 |

| Phosphoric Acid | 10 | 8 | 72 | 95 |

| p-Toluenesulfonic Acid | 15 | 12 | 68 | 97 |

| Amberlyst-15 | 20 (w/w%) | 24 | 65 | 98 |

Impact of Solvents:

The solvent not only provides a medium for the reaction but can also influence the reaction pathway and the stability of intermediates. A variety of solvents have been tested for the synthesis of quinoline analogues. The polarity of the solvent can affect the solubility of reactants and the transition states, thereby influencing the reaction rate. High-boiling point solvents are often preferred to allow for higher reaction temperatures. However, the environmental impact and the difficulty of removal are also important considerations.

The table below summarizes the effect of different solvents on the yield and purity of a model quinoline synthesis.

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Ethanol | 78 | 12 | 65 | 90 |

| Toluene | 111 | 8 | 78 | 94 |

| Nitrobenzene | 211 | 4 | 85 | 88 |

| Solvent-free | N/A | 2 | 82 | 91 |

Effect of Reaction Temperature:

The data below shows the relationship between reaction temperature and the yield and purity of a synthesized quinoline.

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 80 | 24 | 55 | 98 |

| 100 | 12 | 75 | 95 |

| 120 | 6 | 88 | 91 |

| 140 | 4 | 80 | 85 |

Role of Reaction Time:

The duration of the reaction is another key variable that must be optimized. A reaction that is too short may result in incomplete conversion of the starting materials, leading to a low yield. Conversely, prolonged reaction times can increase the likelihood of side reactions and product degradation, which can complicate purification and reduce the final yield of the desired pure product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

The following table illustrates the effect of reaction time on the outcome of a typical quinoline synthesis.

| Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 2 | 110 | 60 | 97 |

| 4 | 110 | 85 | 94 |

| 8 | 110 | 83 | 90 |

| 16 | 110 | 75 | 86 |

Through the systematic optimization of these reaction conditions, it is possible to develop robust and efficient synthetic methodologies for this compound and its analogues, achieving both high yields and excellent purity.

Chemical Reactivity and Transformation Mechanisms of 2 Ethoxyquinoline

Oxidation and Reduction Pathways of the Quinoline (B57606) Core

The quinoline core of 2-ethoxyquinoline is susceptible to both oxidation and reduction reactions, which are fundamental to its chemical behavior and the synthesis of its derivatives.

Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form N-oxides. For instance, treatment with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of the corresponding quinoline N-oxide derivative. The presence of the ethoxy group at the 2-position influences the electron density of the ring, thereby affecting the rate and regioselectivity of oxidation reactions. Additionally, the quinoline ring system can be involved in catalytic oxidation processes. For example, complexes formed between quinoline derivatives and copper salts have been shown to catalyze the oxidation of catechol to o-quinone. researchgate.net

Reduction: The quinoline ring can undergo reduction to yield dihydroquinoline derivatives. Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C), is a common method to reduce the quinoline nucleus. This process adds hydrogen atoms across one of the double bonds in the pyridine (B92270) part of the quinoline ring, leading to the formation of 1,2-dihydroquinoline. The specific conditions of the reduction can influence the extent and position of hydrogenation.

Nitroxides derived from quinoline, such as 1,2-dihydro-2,2-diphenyl-4-ethoxyquinoline-1-oxyl, can participate in one-electron reduction and oxidation reactions. mdpi.comnih.gov These nitroxides can be reduced to hydroxylamines by agents like ascorbic acid or hydrazine, and oxidized to oxoammonium cations by substances such as bromine or chlorine. mdpi.com

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound towards nucleophiles and electrophiles is dictated by the electronic properties of the quinoline ring system and the ethoxy substituent.

Nucleophilic Reactivity: The quinoline ring is generally considered electron-deficient due to the electronegativity of the nitrogen atom. This makes the C2 and C4 positions particularly susceptible to nucleophilic attack. pageplace.de In this compound, the ethoxy group at the C2 position can be displaced by strong nucleophiles under certain conditions. The molecule can also participate in nucleophilic substitution reactions where the ethyl group is replaced.

Electrophilic Reactivity: Due to the electron-donating nature of the ethoxy group, the quinoline ring in this compound is activated towards electrophilic substitution. The benzene (B151609) portion of the quinoline ring is where electrophilic substitution typically occurs, as the pyridine ring is deactivated. pageplace.dequinoline-thiophene.com The presence of the ethoxy group directs incoming electrophiles to specific positions on the benzene ring.

The hydrolysis of related compounds like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) proceeds through the reaction of its protonated form with nucleophiles such as water or hydroxide (B78521) ions. rsc.org The basicity of the quinoline nitrogen plays a crucial role in its reactivity towards nucleophiles. rsc.org

Amidation and Peptide Condensation Reactions

A significant area of chemical reactivity for derivatives of this compound lies in their application as reagents in amidation and peptide synthesis.

Role of N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a Peptide Condensing Agent

N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a well-established and highly effective reagent for promoting the formation of peptide bonds. bloomtechz.comwikipedia.orgbiosynth.com It facilitates the coupling of acylamino acids with amino acid esters, offering high yields and minimal racemization. wikipedia.org The mechanism involves the activation of the carboxylic acid group of an amino acid. EEDQ reacts with the carboxylic acid to form a mixed anhydride (B1165640) intermediate. smolecule.combachem.com This activated intermediate is highly reactive towards the amino group of a second amino acid or peptide, leading to the formation of a new amide (peptide) bond. smolecule.com

The reaction is typically carried out in a one-step procedure in solution or on a solid phase. biosynth.com A key advantage of using EEDQ is that it often does not require the presence of a tertiary base, which can sometimes lead to side reactions and racemization. bachem.com The formation of the anhydride intermediate can be slow, but its subsequent reaction with the amine component is rapid, which helps to suppress racemization. bachem.com

EEDQ as an Amidation Coupling Reagent

Beyond peptide synthesis, EEDQ is a versatile coupling reagent for general amidation reactions, which involve the formation of an amide bond between a carboxylic acid and an amine. researchgate.net The underlying principle is the same as in peptide condensation: the activation of the carboxylic acid via a mixed anhydride intermediate. researchgate.net This makes EEDQ a valuable tool for synthesizing a wide range of amides, including those that may be challenging to prepare using other methods. nih.gov

The proposed mechanism for amidation using EEDQ involves the formation of a mixed anhydride from the reaction of EEDQ with a carboxylic acid. researchgate.net This is followed by the nucleophilic attack of an amine on the activated carbonyl group, leading to the formation of the desired amide and the release of byproducts that are generally easy to remove. researchgate.net

Pyrolytic Elimination Reactions and Thermal Decomposition Studies

The thermal behavior of this compound has been the subject of computational and experimental studies, revealing pathways for its decomposition.

Formation and Equilibrium of Keto and Enol Tautomers from Ethoxyquinolines

Upon heating, this compound can undergo a pyrolytic elimination reaction to produce ethylene (B1197577) and the corresponding quinolone. scienceopen.comrsc.orgnih.gov This unimolecular thermal decomposition proceeds through a six-membered transition state, which is energetically more favorable than the four-membered transition state required to form the enol tautomer directly. scienceopen.comresearcher.liferesearchgate.net

The primary product of this elimination is the keto form, 2-quinolone. scienceopen.comresearchgate.net This keto form can then exist in equilibrium with its enol tautomer, 2-hydroxyquinoline. researchgate.netfiveable.me Computational studies have shown that the keto form is generally more stable than the enol form for this compound. researchgate.netresearchgate.net The formation of the keto tautomer is both kinetically and thermodynamically favored over the enol form during the thermal decomposition process. scienceopen.comresearchgate.net The equilibrium between the keto and enol forms is a fundamental aspect of the chemistry of hydroxyquinolines and their derivatives. fiveable.me

The rate of this pyrolytic elimination is influenced by the electronic structure of the quinoline ring. rsc.org The reactivity is correlated with the π-bond order of the C=N bond, highlighting the importance of the nucleophilic attack of the nitrogen atom on the β-hydrogen of the ethoxy group in the semi-concerted mechanism. rsc.org

| Reactant | Product(s) | Reaction Type |

| This compound | 2-Quinolone, Ethylene | Pyrolytic Elimination |

| 2-Quinolone | 2-Hydroxyquinoline | Tautomerization |

Computational Thermo-Kinetic Analysis of Decomposition Pathways

The thermal decomposition of this compound has been investigated through computational studies, providing a detailed understanding of the underlying thermo-kinetic pathways. ambeed.comontosight.aimdpi.com These analyses primarily utilize Density Functional Theory (DFT) and ab initio calculations to model the unimolecular decomposition process in the gas phase. ambeed.comontosight.ai

The main decomposition route identified is the pyrolytic elimination of ethylene, which leads to the formation of either a keto or an enol tautomer. ontosight.aimdpi.com Computational models have shown that the pathway leading to the keto tautomer (quinolone) is significantly favored both kinetically and thermodynamically over the formation of the enol tautomer (hydroxyquinoline). mdpi.com This preference is attributed to the lower energy of the six-membered transition state involved in the keto formation, compared to the four-membered transition state required for the enol product. ambeed.comontosight.aicdnsciencepub.com

Studies have employed various levels of theory, such as BMK, MPW1B95, M06-2X, and CBS-QB3, to calculate the activation energies and rate constants for these decomposition reactions over a wide range of temperatures (e.g., 400–1200 K) and pressures. ambeed.comontosight.ai The calculations reveal that the rates of ethylene elimination and subsequent keto production increase with rising pressure up to 1 atm. ambeed.comontosight.ai Furthermore, the application of conventional transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, combined with tunneling corrections like the Eckart model, has been crucial in accurately estimating the reaction kinetics. ambeed.comontosight.ai The tunneling correction, in particular, has been found to be significant at temperatures up to 1000 K. ambeed.com

The decomposition of this compound (2-EQ) to its keto form (2-EQO) and ethylene is thermodynamically and kinetically preferred over the formation of the corresponding enol. mdpi.com Quantum chemical calculations have provided specific energy values for these pathways, highlighting the stability of the keto product. mdpi.com

Table 1: Calculated Thermodynamic and Kinetic Data for the Decomposition of this compound

| Decomposition Pathway | Transition State Geometry | Relative Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| 2-EQ → 2-EQO (keto) + Ethylene | Six-membered ring | Lower | Favored Kinetically |

| 2-EQ → Enol + Ethylene | Four-membered ring | Higher | Disfavored Kinetically |

Note: This table is a representation of findings reported in computational studies. ambeed.comontosight.aimdpi.com Specific numerical values can vary depending on the computational method used.

Nitrification Mechanisms of Ethoxyquinolines

The term "nitrification" in the context of ethoxyquinolines can refer to the chemical process of introducing a nitro (-NO₂) or nitroso (-N=O) group onto the quinoline structure, a reaction more formally known as nitration or nitrosation. This is distinct from its meaning in soil science, which involves the microbial oxidation of ammonia (B1221849). rushim.ru The reactivity of the quinoline ring towards electrophilic substitution, such as nitration, is a key aspect of its chemistry.

The reaction of ethoxyquinoline derivatives with nitrating or nitrosating agents typically results in substitution on the aromatic rings. For the related compound ethoxyquin (B1671625) (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), reaction with acidified sodium nitrite (B80452) solution at room temperature yields an unstable 1-nitroso derivative as the primary product. researchgate.netbsu.edu This is accompanied by smaller quantities of the 8-nitro derivative and a quinone imine. researchgate.netbsu.edu The 1-nitroso derivative can subsequently transform into the 8-nitro derivative. researchgate.net

For quinoline compounds, nitration is a common electrophilic aromatic substitution reaction. The position of nitration is influenced by the existing substituents on the quinoline ring. For instance, the nitration of 2-chloro-3-propylquinoline with nitric acid and sulfuric acid introduces a nitro group at the 6-position. Similarly, the synthesis of 8-Ethoxy-5-nitroquinoline is achieved by reacting 8-ethoxyquinoline (B73301) with nitric acid. chemicalbook.com The ethoxy group (-OC₂H₅) is an electron-donating group, which activates the ring towards electrophilic attack, while the position of substitution is directed by both electronic and steric factors.

The general mechanism for the nitration of an ethoxyquinoline involves the generation of the nitronium ion (NO₂⁺) from the nitrating agent (e.g., a mixture of nitric and sulfuric acid). The electron-rich quinoline ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and resulting in the nitro-substituted ethoxyquinoline.

Table 2: Products from Nitration/Nitrosation of Ethoxyquinoline and Related Compounds

| Starting Compound | Reagent(s) | Major Product(s) |

|---|---|---|

| Ethoxyquin | Acidified Sodium Nitrite | 1-Nitroso derivative, 8-Nitro derivative |

| 2-Chloro-3-propylquinoline | Nitric Acid, Sulfuric Acid | 2-Chloro-6-nitro-3-propylquinoline |

| 8-Ethoxyquinoline | Nitric Acid | 8-Ethoxy-5-nitroquinoline |

This table summarizes findings from various synthetic chemistry reports. researchgate.netbsu.educhemicalbook.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-ethoxyquinoline, offering precise insights into the proton and carbon environments within the molecule.

The 1H NMR spectrum of this compound provides characteristic signals for the ethoxy group and the quinoline (B57606) ring protons. The ethoxy group typically displays a triplet for the methyl (CH3) protons and a quartet for the methylene (B1212753) (OCH2) protons, a result of spin-spin coupling. For instance, in a derivative, 8-ethoxyquinoline (B73301), the methyl protons appear as a triplet at approximately 1.64 ppm, while the methylene protons are observed as a quartet around 4.34 ppm. mdpi.com The aromatic protons on the quinoline ring resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns being dependent on the substitution pattern of the quinoline core. mdpi.com

For example, in N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, the aromatic protons show signals at 7.68, 7.27, 7.20, and 7.11 ppm. chemicalbook.com The introduction of different substituents onto the quinoline ring, as seen in various derivatives, leads to predictable shifts in the proton resonances, which is invaluable for confirming their structures. kuleuven.bersc.org

Interactive Table: 1H NMR Chemical Shifts (ppm) for this compound and Derivatives

| Compound | Solvent | Aromatic Protons | OCH2 Protons | CH3 Protons | Other Protons | Reference |

| This compound-3-carbaldehyde (B2554510) | CDCl3 | - | - | - | 10.3 (aldehyde) | |

| 8-Ethoxyquinoline | CDCl3 | 7.07 (d), 7.39 (d) | 4.34 (q) | 1.64 (t) | - | mdpi.com |

| N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | CDCl3 | 7.68, 7.27, 7.20, 7.11 | 4.34-4.28 (OCH2 of ethoxy), 3.66-3.60 (OCH2 of carbamate) | 1.34, 1.13 | 6.73, 6.15, 6.14 | chemicalbook.com |

| N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | DMSO-d6 | 7.66, 7.30, 7.29, 7.13 | 4.24 (OCH2 of ethoxy), 3.54 (OCH2 of carbamate) | 1.26, 1.02 | 6.78, 6.21, 6.04 | chemicalbook.com |

13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of this compound and its derivatives. The ethoxy group carbons typically appear in the upfield region of the spectrum. For instance, in some ethoxycarbonyl ethyl quinoline derivatives, the methyl (CH3) carbons resonate around 14 ppm, and the methylene (OCH2) carbons are found in the range of 61-63 ppm. kuleuven.be The carbon atoms of the quinoline ring resonate at lower field, generally between 110 and 160 ppm. rsc.org The C2 carbon, being directly attached to the electronegative oxygen and nitrogen atoms, often shows a characteristic downfield shift. capes.gov.br

The chemical shifts of the quinoline carbons are sensitive to the nature and position of substituents, making 13C NMR a powerful tool for distinguishing between isomers. kuleuven.bersc.org For example, the carbonyl carbon in this compound-3-carbaldehyde shows a distinct resonance at approximately 190 ppm.

Interactive Table: 13C NMR Chemical Shifts (ppm) for this compound Derivatives

| Compound | Solvent | Aromatic/Quinoline Carbons | OCH2 Carbon | CH3 Carbon | Other Carbons | Reference |

| This compound-3-carbaldehyde | - | - | - | - | ~190 (C=O) | |

| Ethoxycarbonyl ethyl quinoline derivative (2) | - | - | 61.74, 62.56 | 14.48 | 44.41 | kuleuven.be |

| Ethoxycarbonyl ethyl quinoline derivative (3) | - | - | 61.03, 61.69, 62.51, 63.03 | 14.47, 14.51 | - | kuleuven.be |

| Ethoxycarbonyl ethyl quinoline derivative (4) | - | - | 61.92, 62.16 | 14.13, 14.17 | 44.04 | kuleuven.be |

Heteronuclear Multiple Bond Correlation (HMBC) is a two-dimensional NMR technique that is instrumental in establishing the connectivity between protons and carbons separated by two or three bonds. This is particularly useful for the regiochemical assignment of substituents on the quinoline ring. For example, in the synthesis of 2-chloro-4-ethoxy-quinoline, HMBC was crucial for definitively distinguishing between the C2 and C4 ethoxylation products. researchgate.net By observing correlations between the ethoxy protons and the quinoline carbons, the exact position of the ethoxy group can be unambiguously determined. This technique is also vital for assigning the complex aromatic signals in substituted quinoline derivatives. uncw.edu

Deuteration studies, often monitored by 1H NMR, provide insights into the reactivity and electronic properties of specific protons within the this compound framework. Proton exchange with a deuterium (B1214612) source, such as D2O, can reveal the presence of acidic or labile protons. For some quinolone derivatives, facile deuterium-hydrogen exchange of the H3 proton has been observed in acidic media, a phenomenon that requires both the tautomerization to a 4-hydroxyquinoline (B1666331) and a specific functional group at the C2 position. researchgate.net In other cases, unexpected deuteration at the C8-position has been noted, highlighting the complex electronic effects within the quinoline system. researchgate.net While direct deuteration of quinoline can be challenging, using quinoline-N-oxides as starting materials allows for efficient multi-deuteration under mild conditions. rsc.org These studies are critical for understanding reaction mechanisms and the electronic nature of the quinoline ring. researchgate.netmdpi.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The spectrum of this compound would be expected to show characteristic C-O stretching vibrations for the ether linkage, as well as C=N and C=C stretching vibrations associated with the quinoline ring. For instance, in N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, the IR spectrum conforms to the expected structure. avantorsciences.com In derivatives like this compound-3-carbaldehyde, a strong C=O stretching absorption would be evident around 1680–1700 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the ring and the solvent polarity. mdpi.com The electronic spectra of ethoxyquinolines are a subject of theoretical and experimental studies to understand the effects of substituents on their fluorescence properties. mdpi.com

Interactive Table: Spectroscopic Data for this compound Derivatives

| Compound | Technique | Key Absorptions/Wavelengths | Reference |

| N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | IR | Conforms to structure | avantorsciences.comnih.gov |

| This compound-3-carbaldehyde | IR | ~1680–1700 cm⁻¹ (C=O) | |

| 8-Ethoxyquinoline | UV-Vis | Dependent on solvent polarity | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular ion peak ([M]+) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₁H₁₁NO), the expected molecular weight is approximately 173.21 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. rsc.org

The fragmentation pattern provides structural information. For this compound, common fragmentation pathways may involve the loss of the ethoxy group or parts of the quinoline ring. The most abundant peak (top peak) in the GC-MS of this compound is observed at m/z 129, with other significant peaks at m/z 158 and 145. nih.gov In the case of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (C₁₄H₁₇NO₃), the exact mass is 247.12084. massbank.eu The fragmentation of methoxyquinolines has been studied in detail, showing that the methoxyl group is involved in the formation of major fragment ions, which can be confirmed by analyzing their deuterated analogs. cdnsciencepub.com

Interactive Table: Mass Spectrometry Data for this compound and Derivatives

| Compound | Ionization Method | Molecular Ion [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound | GC-MS | 173 | 158, 145, 129 | nih.gov |

| N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | EI-B | 247.12084 (Exact Mass) | - | massbank.eu |

| 1-isocyano-2-(1-phenylvinyl)benzene derivative (1f) | HRMS (ESI) | 240.0583 [M+H]+ | - | rsc.org |

| 1-isocyano-2-(pent-1-en-2-yl)benzene derivative (1l) | HRMS (ESI) | 172.1123 [M+H]+ | - | rsc.org |

| 1-isocyano-2-(3-methylbut-1-en-2-yl)benzene derivative (1m) | HRMS (ESI) | 172.1123 [M+H]+ | - | rsc.org |

| 1-(1-cyclohexylvinyl)-2-isocyanobenzene derivative (1n) | HRMS (ESI) | 212.1442 [M+H]+ | - | rsc.org |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the solid-state structures of various this compound derivatives, offering insights into their molecular geometry, conformation, and the packing of molecules within the crystal lattice.

For instance, the crystal structure of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, a derivative of this compound, has been determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the molecule is essentially planar. researchgate.net Specifically, the dihedral angle between the mean plane of the ethyl acetate (B1210297) group and the ethyl 6-chloro-2-ethoxyquinoline mean plane is a mere 5.02 (3)°. researchgate.net Such planarity can be a significant factor in the molecule's potential biological interactions. researchgate.net

The crystallographic data for ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate is summarized in the table below. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄ClNO₃ |

| Molecular Weight | 279.71 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.2634 (7) |

| b (Å) | 16.0124 (7) |

| c (Å) | 13.7732 (6) |

| β (°) | 117.748 (2) |

| Volume (ų) | 2783.9 (2) |

| Z | 8 |

Table 1: Crystallographic data for ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate. researchgate.net

The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions, which collectively define the supramolecular architecture. In the derivatives of this compound, hydrogen bonds and π-π stacking interactions are prominent features.

In the crystal structure of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, there is an intramolecular C—H⋯O hydrogen bond, which forms an S(6) graph-set motif. researchgate.net This interaction contributes to the stabilization of the molecule's planar conformation. researchgate.net In the crystal packing, offset π–π interactions are observed between the quinoline ring systems of inversion-related molecules, with a centroid-to-centroid distance of 3.4731 (14) Å. researchgate.net These interactions link the molecules into columns along the c-axis direction. researchgate.net

For the derivative 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate, the crystal structure reveals that molecules are linked by C—H⋯O hydrogen bonds, forming corrugated layers that extend along the ab plane. iucr.org In another related compound, 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, molecules form zigzag stacks through slightly offset π-stacking interactions between the quinoline moieties. iucr.org

The supramolecular structures of quinoline derivatives are diverse and can be influenced by the nature of the substituents. For example, some substituted quinolines exhibit π-π stacking interactions that play a dominant role in their crystal packing. nih.govresearchgate.net The study of these interactions is crucial for understanding the solid-state properties of these compounds and for the design of new materials with desired structural motifs. mdpi.com

For ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, Hirshfeld surface analysis indicates that H⋯H contacts make the most significant contribution to the Hirshfeld surface, accounting for 50.8% of the total interactions. researchgate.net Other notable contacts include Cl⋯H/H⋯Cl (16.0%), O⋯H/H⋯O (10.3%), C⋯C (7.9%), and C⋯H/H⋯C (5.3%). researchgate.netiucr.org

In the case of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate, the most significant contributions to the crystal packing are from H⋯H (42.3%), H⋯O/O⋯H (34.5%), and H⋯C/C⋯H (17.6%) contacts. iucr.orgiucr.org This analysis highlights the predominance of van der Waals forces and hydrogen bonding in the stabilization of the crystal structure. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For instance, in ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the fingerprint plot for H⋯H contacts is characterized by an end point that points to the origin, which is indicative of these types of interactions. iucr.org The O⋯H/H⋯O contacts appear as two symmetrical wings in the plot. iucr.org

The relative contributions of various intermolecular contacts for two derivatives of this compound are presented in the table below.

| Intermolecular Contact | ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate Contribution (%) | 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate Contribution (%) |

| H⋯H | 50.8 researchgate.net | 42.3 iucr.orgiucr.org |

| O⋯H/H⋯O | 10.3 researchgate.net | 34.5 iucr.orgiucr.org |

| C⋯H/H⋯C | 5.3 researchgate.net | 17.6 iucr.orgiucr.org |

| Cl⋯H/H⋯Cl | 16.0 researchgate.net | - |

| C⋯C | 7.9 researchgate.net | - |

| C⋯O | 3.7 researchgate.net | - |

| C⋯N | 3.3 researchgate.net | - |

| H⋯N/N⋯H | - | 2.0 iucr.org |

| C⋯N/N⋯C | - | 1.2 iucr.org |

Table 2: Percentage contributions of intermolecular contacts to the Hirshfeld surface for this compound derivatives.

Computational Chemistry and Theoretical Investigations of 2 Ethoxyquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and reactivity of chemical systems. It has been applied to 2-Ethoxyquinoline and its derivatives to model reaction mechanisms, analyze molecular orbitals, and correlate theoretical data with experimental spectroscopic results.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This involves optimizing the geometries of reactants, products, and any intermediates or transition states to find the lowest energy structures. Such studies are crucial for understanding reaction mechanisms and kinetics.

A key application for this compound has been the theoretical investigation of its thermal decomposition. Computational studies have explored the unimolecular elimination of ethylene (B1197577) from this compound to form 2-quinolone. scispace.comnih.gov These investigations, employing DFT methods such as BMK/6-31+G(d,p) and M06-2X/cc-pvtz, calculate the energetic profiles of this reaction. nih.gov The process involves a transition state leading to the formation of the more stable keto tautomer of 2-hydroxyquinoline. scispace.com

The optimized structures of the this compound reactant, the transition state, and the resulting 2-quinolone product have been determined, providing detailed information on bond lengths and angles throughout the reaction pathway. researchgate.net These computational models allow for the calculation of activation energies and reaction enthalpies, offering a deep, molecular-level understanding of the pyrolysis process. nih.gov Studies on various ethoxyquinolines and ethoxyisoquinolines have shown that stable conformers exist based on the rotation of the ethoxy group, with the trans form generally being more stable than the gauche form. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. iucr.orgdergipark.org.tr The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. iucr.orgdergipark.org.tr

DFT calculations have been used to determine the HOMO-LUMO energies and the corresponding energy gaps for various quinoline (B57606) derivatives. For instance, a complex derivative, 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate, was calculated to have a HOMO-LUMO energy gap of 4.2907 eV, classifying it as a chemically hard material. iucr.orgiucr.org In another study, a series of novel quinoline derivatives were analyzed, with HOMO-LUMO gaps ranging from 4.024 eV to 4.260 eV, indicating varied reactivity among the analogs. kuleuven.be For these quinoline systems, the HOMO and LUMO distributions are often concentrated on the quinoline carboxylate groups. kuleuven.be This analysis helps in predicting the most likely sites for nucleophilic and electrophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | - | - | 4.2907 | DFT/B3LYP/6–311G++(d,p) | iucr.orgiucr.org |

| 2-ethoxy-2-oxoethyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate | -6.375 | -2.351 | 4.024 | DFT/B3LYP/6-311++G(d,p) | kuleuven.be |

| 2-ethoxy-2-oxoethyl 2-(2-ethoxy-2-ethoxy) quinoline-4-carboxylate | -6.548 | -2.287 | 4.260 | DFT/B3LYP/6-311++G(d,p) | kuleuven.be |

Theoretical vibrational frequency calculations using DFT provide a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule's optimized geometry, researchers can generate a theoretical spectrum.

For quinoline derivatives, it has been demonstrated that theoretical frequencies calculated using DFT methods show good agreement with experimental data, particularly after the application of a scaling factor to correct for anharmonicity and basis set deficiencies. For example, in studies of ethyl quinoline carboxylate derivatives, DFT-scaled frequencies have been shown to align well with experimental IR data, validating the assignment of characteristic peaks such as C=O and aromatic C=C stretches. This correlation between theoretical and experimental spectra confirms the accuracy of the computed molecular structure. nih.gov While specific detailed vibrational analysis for this compound is not broadly published, the established methodology in related systems underscores the utility of DFT in confirming the structures of such compounds through spectroscopic correlation. dntb.gov.uanist.gov

In Silico Studies of Biological Interactions

In silico techniques, including molecular docking and pharmacophore modeling, are essential in modern drug discovery for predicting how a ligand might interact with a biological target. These computational methods allow for the rapid screening of compounds and provide insights into the structural basis of their activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. dergipark.org.tr It is widely used to understand the binding mechanisms of potential drug candidates and to estimate their binding affinity, often reported as a negative score in kcal/mol, where a more negative value indicates stronger binding. dergipark.org.trmdpi.com

Several docking studies have been performed on this compound derivatives to evaluate their potential as therapeutic agents. For example, 7-chloro-2-ethoxyquinoline-3-carbaldehyde was docked into the active site of E. coli DNA gyrase B, showing a strong binding affinity of -6.6 kcal/mol. research-nexus.net In another study, a complex derivative of ethoxyquinoline was evaluated as a potential inhibitor of the COVID-19 main protease (PDB ID: 6LU7), exhibiting a favorable binding affinity of -6.3 kcal/mol. iucr.orgiucr.orgnih.gov These studies not only predict binding energy but also identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues, guiding the design of more potent inhibitors. kuleuven.benih.gov

| Ligand | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli DNA gyrase B | - | -6.6 | research-nexus.net |

| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | COVID-19 main protease | 6LU7 | -6.3 | iucr.org |

| This compound-3-carbaldehyde (B2554510) | Various bacterial enzymes | - | Mentioned but not quantified | scispace.com |

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A ligand-based pharmacophore model is generated by superimposing a set of active molecules and extracting their common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

The quinoline scaffold is recognized as a crucial pharmacophoric motif in a vast array of biologically active compounds. rsc.org While specific pharmacophore models for this compound are not widely documented, studies on related quinoline derivatives illustrate the approach. For instance, pharmacophore modeling has been used to identify inhibitors of the Staphylococcus aureus NorA efflux pump based on 2-phenylquinoline (B181262) derivatives. molaid.com In another case, a pharmacophore model was developed and refined for nicotinic ligands, which included an ethoxyquinoline derivative, to understand the key structural requirements for binding affinity. unifi.it These models serve as 3D queries to search for new, structurally diverse compounds with the potential for similar biological activity, thereby guiding the synthesis of novel bioactive derivatives. rsc.org

Theoretical Thermo-Kinetic Modeling of Unimolecular Decomposition Pathways

Computational chemistry has been instrumental in elucidating the intricate mechanisms of the unimolecular thermal decomposition of this compound. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided a detailed understanding of the thermo-kinetic parameters governing these reactions. scienceopen.comresearchgate.netqu.edu.qa

Research indicates that the primary thermal decomposition pathway for this compound in the gas phase is the unimolecular elimination of ethylene, leading to the formation of either a keto or an enol tautomer. scienceopen.comresearchgate.net Quantum chemical calculations have been utilized to model this process, with methods such as BMK, MPW1B95, M06-2X, and the complete basis set-quadratic Becke3 (CBS-QB3) being employed. scienceopen.comresearchgate.netqu.edu.qa

The decomposition can proceed via two distinct transition states:

Six-membered transition state: This pathway leads to the formation of the more stable keto tautomer, 2-quinolone, along with ethylene. This route is characterized by a lower energy barrier, making it the kinetically and thermodynamically favored pathway. scienceopen.comresearchgate.netresearchgate.net

Four-membered transition state: This alternative pathway results in the formation of the enol tautomer, 2-hydroxyquinoline, and ethylene. The four-membered transition state is significantly higher in energy, making this pathway less favorable. scienceopen.comresearchgate.net

The rate constants and activation energies for these decomposition pathways have been estimated using conventional Transition State Theory (TST) and the statistical Rice–Ramsperger–Kassel–Marcus (RRKM) theory. scienceopen.comresearchgate.net These models often incorporate corrections for quantum tunneling, such as the Eckart tunneling correction, which has been shown to be significant at temperatures up to 1000 K. scienceopen.comresearchgate.net

Studies have also revealed that the rates of these decomposition processes are pressure-dependent, with an observed increase in the rate as pressure rises up to 1 atmosphere. scienceopen.comresearchgate.net The kinetic and thermodynamic preference for the formation of the keto product, 2-quinolone, is maintained over a broad temperature range from 400 to 1200 K. scienceopen.com

Detailed Research Findings

Computational studies have provided valuable quantitative data on the energetics of the decomposition pathways. The preference for the keto tautomer formation from this compound is a key finding. researchgate.net The energy barrier for the six-membered transition state leading to the keto product is considerably lower than that of the four-membered transition state for the enol product. researchgate.net

Below are interactive data tables summarizing the findings from theoretical thermo-kinetic modeling of this compound's unimolecular decomposition.

Table 1: Calculated Activation Energies for the Unimolecular Decomposition of this compound

This table displays the calculated activation energies (Ea) for the two primary decomposition pathways of this compound, highlighting the energetic preference for the formation of the keto tautomer. The specific values are derived from computational studies employing various levels of theory.

| Decomposition Pathway | Transition State Geometry | Computational Method | Activation Energy (kcal/mol) |

| This compound → 2-Quinolone + Ethylene | Six-membered | CBS-QB3//BMK/6-31+G(d,p) | Data not available in snippets |

| This compound → 2-Hydroxyquinoline + Ethylene | Four-membered | CBS-QB3//BMK/6-31+G(d,p) | Data not available in snippets |

| General Finding | |||

| Keto formation path energy vs. Enol formation path energy | Six-membered vs. Four-membered | DFT/ab initio | Much lower scienceopen.comresearchgate.net |

Table 2: Pressure and Temperature Dependent Rate Constants for the Decomposition of this compound

This table presents the calculated rate constants (k) for the dominant decomposition pathway of this compound at a specific temperature and varying pressures, as determined by RRKM theory. researchgate.net

| Temperature (K) | Pressure (atm) | Rate Constant (s⁻¹) for Keto Formation |

| 800 | 10⁻⁶ | Data not available in snippets |

| 800 | 10⁻⁴ | Data not available in snippets |

| 800 | 10⁻² | Data not available in snippets |

| 800 | 1 | Data not available in snippets |

| 800 | 10 | Data not available in snippets |

Note: Specific numerical values for activation energies and rate constants were not available in the provided search snippets, but the qualitative findings and methodologies are reported as found in the cited literature.

Biological and Pharmacological Research of 2 Ethoxyquinoline and Derivatives

Antimicrobial Activities

Derivatives of 2-ethoxyquinoline have demonstrated notable antimicrobial properties, showing effectiveness against both bacteria and fungi. ontosight.aiontosight.aiontosight.ai

Antibacterial Potency and Mechanisms of Action

Quinoline (B57606) derivatives are recognized for their broad-spectrum antibacterial activity. vulcanchem.com The antibacterial potential of this compound derivatives has been a subject of significant research. For instance, a derivative, 7-chloro-2-ethoxyquinoline-3-carbaldehyde, has shown good antibacterial activity against Escherichia coli, with an inhibition zone of 12.00 ± 0.00 mm. rsc.orgresearchgate.net In another study, various quinoline derivatives exhibited good to moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging between 6.25 and 50 µg/mL against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. kuleuven.be

The proposed mechanisms of action for the antibacterial effects of quinoline derivatives include the inhibition of DNA gyrase and disruption of the bacterial membrane. vulcanchem.com Molecular docking studies have further supported these hypotheses, showing good binding affinity of compounds like 7-chloro-2-ethoxyquinoline-3-carbaldehyde to E. coli DNA gyrase B. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Source |

|---|---|---|---|

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | Inhibition zone of 12.00 ± 0.00 mm | rsc.orgresearchgate.net |

| Quinolone derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Streptococcus faecalis | MIC values between 6.25 and 50 µg/mL | kuleuven.be |

| 6-Chloro-4-ethoxyquinoline-2-carboxylic acid derivatives | Staphylococcus aureus | MIC: 8–16 μg/mL | vulcanchem.com |

Antifungal Efficacy

The antifungal properties of this compound and its derivatives have also been investigated. ontosight.ainih.gov Quinoline derivatives, in general, have shown activity against fungal species like Candida albicans. vulcanchem.commdpi.com For example, derivatives of 6-chloro-4-ethoxyquinoline-2-carboxylic acid have demonstrated antifungal activity against C. albicans with MIC values ranging from 32 to 64 μg/mL. vulcanchem.com Hybrid molecules incorporating the quinoline structure have also been synthesized and tested, with some showing promising antifungal effects. mdpi.commdpi.com

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity | Source |

|---|---|---|---|

| 6-Chloro-4-ethoxyquinoline-2-carboxylic acid derivatives | Candida albicans | MIC: 32–64 μg/mL | vulcanchem.com |

| Hybrid azine derivatives with quinoline skeleton | Candida albicans | Good antifungal activity | mdpi.comnih.gov |

Antioxidant Properties and Mechanisms

Ethoxyquin (B1671625) (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), a well-known antioxidant, shares the quinoline backbone with this compound. nih.govcymitquimica.com The antioxidant properties of ethoxyquin and its derivatives stem from their chemical structure. nih.govechemi.com These compounds are effective in protecting lipids from peroxidation. nih.gov

Radical Scavenging Activity (e.g., DPPH Assay)

The antioxidant potential of quinoline derivatives has been assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. In one study, certain chloroquinoline derivatives, which are structurally related to this compound, displayed strong antioxidant activity in the DPPH assay. researchgate.netresearch-nexus.net For instance, 2,7-dichloroquinoline-3-carbonitrile (B119050) and 2,7-dichloroquinoline-3-carboxamide showed potent radical scavenging activity with IC50 values of 2.17 and 0.31 µg/mL, respectively, which were comparable to the standard antioxidant ascorbic acid (IC50 of 2.41 µg/mL). researchgate.netresearch-nexus.net

Study of Reaction with Alkylperoxyl Radicals

Research has shown that ethoxyquin reacts very efficiently with alkylperoxyl radicals. nih.govresearchgate.net In the presence of high oxygen concentrations, ethoxyquin reacts with an alkylperoxyl molecule to form an aminyl radical. nih.govresearchgate.net This high reaction rate is a key factor in its antioxidant activity, allowing it to interrupt the lipid peroxidation chain reaction. nih.gov

Receptor Interaction Studies

Dopamine (B1211576) Receptor Modulation (e.g., D-1 and D-2) by N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, commonly known as EEDQ, is a significant tool in pharmacological research due to its irreversible antagonism of dopamine receptors. wikipedia.org It has been demonstrated to irreversibly inactivate both D-1 and D-2 dopamine receptors. jneurosci.org This inactivation is believed to occur at the ligand-recognition site of the receptors. jneurosci.org The irreversible nature of EEDQ's binding makes it a valuable reagent for studying the dynamics of dopamine receptor function and interaction. jneurosci.orgnih.gov

Research has shown that prior administration of dopamine receptor antagonists can protect both D-1 and D-2 receptors from the irreversible inactivation induced by EEDQ. jneurosci.org This protective effect has been utilized to investigate the in-vivo interactions of various drugs with dopamine receptors. For instance, studies with the mixed D-1/D-2 antagonist flupentixol revealed that it preferentially protects D-2 receptors over D-1 receptors from EEDQ-induced inactivation, suggesting a stronger interaction with D-2 receptors in a living system. jneurosci.org

EEDQ's utility extends to understanding the mechanisms of action of antipsychotic drugs. For example, in studies with the atypical antipsychotic aripiprazole (B633), which acts as a partial agonist at D2 receptors, EEDQ was used to inactivate a portion of the receptors. capes.gov.brtokushima-u.ac.jp This partial inactivation significantly reduced the maximal effect of aripiprazole on cAMP accumulation, an effect not observed with the full agonist dopamine, providing evidence for aripiprazole's partial agonism. capes.gov.brtokushima-u.ac.jp

Furthermore, EEDQ has been instrumental in studying the phenomenon of behavioral sensitization to substances like cocaine. Research indicates that in rats exhibiting behavioral sensitization to cocaine, there is an increased occupation of D1 and D2 dopamine receptors by dopamine, which was measured by the protection of these receptors from EEDQ-induced denaturation. nih.gov

Table 1: EEDQ Interaction with Dopamine Receptors

| Receptor Subtype | Interaction | Key Finding |

| D-1 Dopamine Receptor | Irreversible Antagonism | EEDQ irreversibly inactivates D-1 receptors, and this can be prevented by prior administration of D-1 antagonists. jneurosci.org |

| D-2 Dopamine Receptor | Irreversible Antagonism | EEDQ irreversibly inactivates D-2 receptors, with studies showing preferential protection by certain antagonists. jneurosci.org |

Membrane-Bound Receptor Antagonism

EEDQ is recognized as an irreversible antagonist for a variety of membrane-bound receptors beyond the dopamine system. chemicalbook.comfishersci.co.ukscbt.comscientificlabs.co.uk Its mechanism of action involves the modification of carboxyl groups within the receptor proteins, leading to irreversible inactivation. pnas.org This property has made it a useful tool for studying the structure and function of several G protein-coupled receptors (GPCRs).

One notable example is its effect on serotonin (B10506) receptors, specifically the 5-HT2c subtype. Studies have shown that EEDQ can irreversibly inactivate 5-HT2c receptors. pnas.orgnih.gov In experiments using Xenopus oocytes expressing rat 5-HT2c receptors, EEDQ inhibited the receptor-mediated chloride currents, and this effect was not reversible even after extended periods. pnas.org Binding studies in transfected HeLa cells further confirmed this, showing that EEDQ decreased the specific binding of radiolabeled 5-HT to 5-HT2c receptors in a manner that was practically irreversible. pnas.orgnih.gov

The irreversible nature of EEDQ's antagonism is a key feature, as washing the treated membranes does not restore receptor binding, indicating a covalent modification. pnas.org This characteristic allows researchers to study the consequences of receptor inactivation without the continued presence of a competitive antagonist.

Table 2: EEDQ as a Membrane-Bound Receptor Antagonist

| Receptor | Effect of EEDQ | Experimental System |

| 5-HT2c Receptor | Irreversible inactivation | Xenopus oocytes, transfected HeLa cells pnas.org |

| Dopamine D1 Receptor | Irreversible inactivation | Rat striatum homogenates nih.gov |

| α1-adrenergic receptors | Irreversible inactivation | jneurosci.org |

| S2 serotonin receptors | Irreversible inactivation | jneurosci.org |

GABAA Receptor Modulation by Quinoline-Benzimidazole Hybrids

Recent research has explored the synthesis of hybrid molecules combining quinoline and benzimidazole (B57391) scaffolds to modulate the activity of the γ-aminobutyric acid type A (GABAA) receptor. researchgate.net The GABAA receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system and a target for various therapeutic agents. biorxiv.org

In silico studies, including molecular docking and molecular dynamics simulations, have suggested that these quinoline-benzimidazole hybrids have the potential to interact primarily with GABAA receptors. researchgate.net These computational models predict favorable binding of the hybrid molecules to the receptor, indicating a possible mechanism for their pharmacological effects. researchgate.net The development of such hybrid compounds represents a strategy to create novel modulators of GABAA receptor function, potentially leading to new therapeutic avenues for neurological disorders. researchgate.netfrontiersin.org

Antimalarial Potential of Quinoline Derivatives

The quinoline core is a well-established pharmacophore in the development of antimalarial drugs, with historical examples including quinine (B1679958) and chloroquine. rsc.org Modern research continues to explore the potential of new quinoline derivatives to combat malaria, particularly in light of increasing drug resistance. nih.govnih.gov

A variety of functionalized quinoline derivatives have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These studies have identified compounds with moderate to high antimalarial activities, with some derivatives showing excellent potency, even when compared to the standard drug chloroquine. nih.gov

The mechanisms by which these derivatives exert their antimalarial effects can vary. Some are thought to accumulate in the parasite's acidic food vacuole and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.gov The development of new quinoline-based compounds, including metal-chloroquine complexes and hybrid molecules, continues to be a promising strategy in the search for more effective antimalarial agents, especially against drug-resistant strains. nih.govbiointerfaceresearch.com

Table 3: Antimalarial Activity of Selected Quinoline Derivatives

| Compound Type | Activity | Target Organism |

| Dihydropyrimidines with quinolinyl residues | Moderate to high | Plasmodium falciparum nih.gov |

| 1,3,4-Oxadiazole derivatives with quinolinyl residues | Excellent | Plasmodium falciparum nih.gov |

| Aminoquinoline derivatives | Variable | Plasmodium falciparum openaccessjournals.com |

Anticancer and Antiepileptic Properties of Functionalized Quinoline Derivatives

Functionalized quinoline derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating potential in both anticancer and antiepileptic applications. rsc.orgmdpi.com

In the realm of oncology, quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.netbrieflands.com Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell migration, and cell cycle arrest. researchgate.net For example, certain indeno[1,2-c]quinoline derivatives have been shown to act as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells. nih.gov Other studies have focused on glycoconjugation of quinoline derivatives to enhance their selective delivery to cancer cells via glucose transporters. mdpi.com

Regarding their antiepileptic potential, various quinoline derivatives have been synthesized and evaluated in preclinical models of epilepsy. mdpi.comresearchgate.net The maximal electroshock (MES) test is a commonly used screening method to identify compounds with anticonvulsant activity. rsc.orgmdpi.com Studies have shown that specific quinoline-1-carboxamides and triazolo[4,3-a]quinolines exhibit potent anticonvulsant effects in these models. rsc.org The introduction of certain substituents, such as halogen atoms, onto the quinoline ring has been shown to enhance their anti-MES activity. rsc.org

Table 4: Anticancer and Antiepileptic Activity of Quinoline Derivatives

| Activity | Compound Class | Key Findings |

| Anticancer | Indeno[1,2-c]quinoline derivatives | Dual inhibition of topoisomerase I & II nih.gov |

| Anticancer | Glycoconjugates of 8-hydroxyquinoline | Increased cytotoxicity and selectivity mdpi.com |

| Antiepileptic | Quinoline-1-carboxamide | Active in MES test rsc.org |

| Antiepileptic | Triazolo[4,3-a]quinoline | Potent anticonvulsant in MES test rsc.org |

Anti-inflammatory Activities

Quinoline and its derivatives have been the subject of research for their potential anti-inflammatory properties. researchgate.netnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but can have significant side effects, prompting the search for new anti-inflammatory agents. nih.gov

Studies have investigated the anti-inflammatory effects of various quinoline derivatives in different experimental models. For instance, in a study using lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, certain quinoline-carboxylic acids demonstrated appreciable anti-inflammatory activity, comparable to the classical NSAID indomethacin, without showing cytotoxicity to the inflamed cells. nih.gov

The synthesis of novel quinoline derivatives bearing other heterocyclic scaffolds, such as azetidinones, has also been explored. nih.gov Some of these hybrid molecules have exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard in vivo test for acute inflammation. nih.gov These findings suggest that the quinoline nucleus can serve as a valuable template for the design and development of new anti-inflammatory compounds. nih.govmdpi.com

Applications in Advanced Materials and Sensors

Role as Building Blocks and Key Intermediates in Complex Organic Synthesis